molecular formula C16H19N3O5 B2649240 Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-56-9

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2649240
CAS No.: 478246-56-9
M. Wt: 333.344
InChI Key: MZNBMIWKXJADTH-UHFFFAOYSA-N
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Description

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound with the molecular formula C16H19N3O5 It is characterized by the presence of a piperazine ring substituted with a cyclopropylcarbonyl group and a nitrobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to yield 4-(4-nitrobenzoyl)piperazine. The final step involves the acylation of this intermediate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and cyclopropylcarbonyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-aminobenzenecarboxylate
  • 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzoic acid
  • 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzoyl chloride

Uniqueness

Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a cyclopropylcarbonyl group in the same molecule is relatively rare and contributes to its potential as a versatile intermediate in organic synthesis and a candidate for drug development .

Properties

IUPAC Name

methyl 4-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-24-16(21)12-4-5-13(14(10-12)19(22)23)17-6-8-18(9-7-17)15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBMIWKXJADTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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